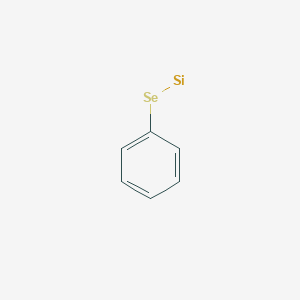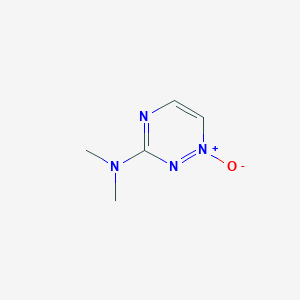
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. This specific compound is characterized by its three hydroxy groups and a methyl group attached to the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This method involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation to yield the anthraquinone derivative.
Industrial Production Methods
Industrial production of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- typically involves large-scale oxidation of anthracene or the Friedel-Crafts reaction. These methods are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the compound can yield anthrone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium (VI) oxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: More complex anthraquinone derivatives.
Reduction: Anthrone derivatives.
Substitution: Substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various biochemical pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be compared with other similar compounds in the anthraquinone family:
9,10-Anthracenedione: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.
1,2,4-Trihydroxy-9,10-anthracenedione: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
2-Hydroxy-9,10-anthracenedione: Contains only one hydroxy group, making it less versatile in chemical reactions.
The uniqueness of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- lies in its specific arrangement of hydroxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
61281-22-9 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
4,5,10-trihydroxy-7-methylanthracene-1,2-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6/h2-5,16-17,20H,1H3 |
InChI-Schlüssel |
HIYIYKGQEYTLGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C(=CC(=O)C3=O)O)C(=C2C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
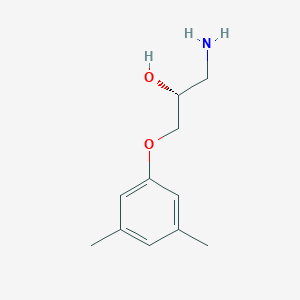
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

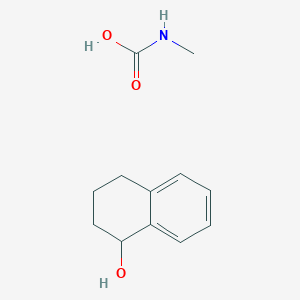
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
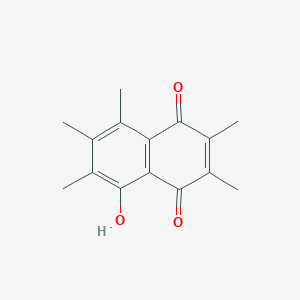
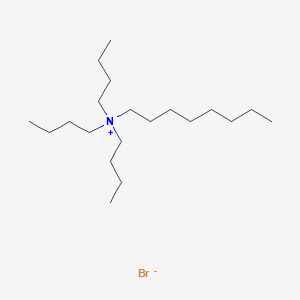
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
